1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

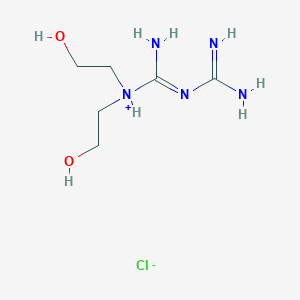

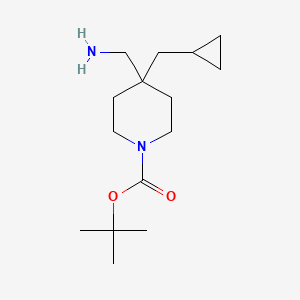

“1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride” is a chemical compound with the molecular formula C6H16ClN5O2 . It is used as an intermediate in pharmaceutical research and development .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H16ClN5O2 . For a detailed structural analysis, you may refer to resources like PubChem .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . It provides information such as structure, chemical names, and classification.Applications De Recherche Scientifique

Synthesis and Structural Characterization

1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride is used in the synthesis of various biguanides. Lebel et al. (2005) described the synthesis of monohydrochloride salts of diverse 1-arylbiguanides and 1,5-diarylbiguanides, which involved the reaction of anilinium chlorides with dicyandiamide or sodium dicyanamide. The structures of these compounds were fully characterized by spectroscopic methods and X-ray crystallography (Lebel, Maris, Duval, & Wuest, 2005).

Antibacterial Properties

This compound derivatives have shown significant antibacterial properties. Coburn et al. (1978) synthesized a series of alkyl bis(biguanide) analogues and evaluated them in vitro for their antibacterial and antiplaque properties against dental plaque-forming microorganisms (Coburn, Baker, Evans, Genco, & Fischman, 1978).

Characterization Studies

Biguanide compounds, including this compound, have been the subject of various characterization studies. Clement and Girreser (1999) investigated monoprotonated biguanides, including this compound, using 15N NMR spectroscopy. The study provided insights into the structural characterization of these compounds (Clement & Girreser, 1999).

Applications in Polymeric Materials

This compound has applications in the field of polymeric materials. Ikeda, Yamaguchi, and Tazuke (1986) demonstrated the controlled release of biguanide biocides from polymeric materials, indicating its potential use in self-sterilizing materials (Ikeda, Yamaguchi, & Tazuke, 1986).

Mutagenic Reactions

The compound has also been studied in the context of mutagenic reactions. Ackermann-Schmidt, Süssmuth, and Lingens (1982) explored the reactions of a related biguanide mutagen with guanosine and cysteine, providing insights into its chemical behavior and potential risks (Ackermann-Schmidt, Süssmuth, & Lingens, 1982).

Energetic Material Synthesis

This compound is involved in the synthesis of energetic materials. Fischer et al. (2013) synthesized various nitrogen-rich salts, including those derived from biguanides, highlighting their potential in applications requiring high thermal stability (Fischer, Klapötke, Reymann, & Stierstorfer, 2013).

Corrosion Inhibition Studies

The compound has been studied for its potential in corrosion inhibition. Chakrabarti (1984) investigated the corrosion inhibitive efficiencies of biguanide monohydrochloride derivatives, including this compound, on mild steel in acidic environments (Chakrabarti, 1984).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride involves the reaction of two moles of diethylenetriamine with one mole of cyanamide to form 1,1-bis(2-aminoethyl)biguanide. This intermediate is then reacted with two moles of ethylene oxide to form the final product, 1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride.", "Starting Materials": [ "Diethylenetriamine", "Cyanamide", "Ethylene oxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Diethylenetriamine and cyanamide are mixed together in a reaction vessel and heated to 80-90°C for 4-6 hours.", "Step 2: The resulting 1,1-bis(2-aminoethyl)biguanide is then cooled to room temperature and slowly added to a mixture of ethylene oxide and water at 60-70°C.", "Step 3: The reaction mixture is stirred at 60-70°C for 4-6 hours until complete conversion of the intermediate to the final product is achieved.", "Step 4: The product is then filtered and washed with water to remove any impurities.", "Step 5: The final product is obtained by dissolving the washed product in hydrochloric acid and crystallizing the monohydrochloride salt." ] } | |

Numéro CAS |

101491-37-6 |

Formule moléculaire |

C6H16ClN5O2 |

Poids moléculaire |

225.68 g/mol |

Nom IUPAC |

3-(diaminomethylidene)-1,1-bis(2-hydroxyethyl)guanidine;hydrochloride |

InChI |

InChI=1S/C6H15N5O2.ClH/c7-5(8)10-6(9)11(1-3-12)2-4-13;/h12-13H,1-4H2,(H5,7,8,9,10);1H |

Clé InChI |

SGYJALIVCWOXHS-UHFFFAOYSA-N |

SMILES isomérique |

C(CO)[NH+](CCO)/C(=N/C(=N)N)/N.[Cl-] |

SMILES |

C(CO)[NH+](CCO)C(=NC(=N)N)N.[Cl-] |

SMILES canonique |

C(CO)N(CCO)C(=N)N=C(N)N.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060812.png)

![4'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060813.png)

![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)

![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)